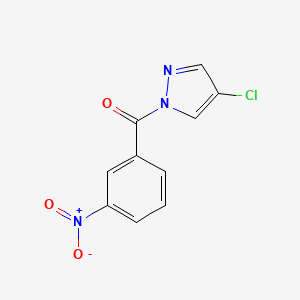
4-chloro-1-(3-nitrobenzoyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions where the starting materials undergo condensation in the presence of suitable catalysts and conditions. For instance, pyrazole derivatives can be synthesized by the reaction of benzohydrazide with diketones in the presence of acetic acid and ethanol as solvents, as seen in the preparation of similar pyrazole compounds (Channar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, a related pyrazole compound's molecular geometry and vibrational frequencies were calculated using density functional theory (DFT), showing agreement with experimental X-ray data (Evecen et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including cycloadditions, substitutions, and hydrogen bonding interactions. These reactions are influenced by the compound's functional groups, leading to diverse chemical properties and reactivities. For example, hydrogen bonding plays a significant role in determining the molecular and crystal structure of pyrazole derivatives, affecting their solubility and stability (Portilla et al., 2007).
Propriétés
IUPAC Name |
(4-chloropyrazol-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-8-5-12-13(6-8)10(15)7-2-1-3-9(4-7)14(16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMXGSZQEWHCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)
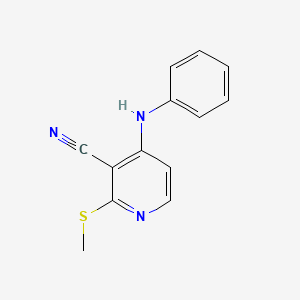
![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)
![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)
![2-(2-pyrimidinylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5595253.png)
![3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5595259.png)
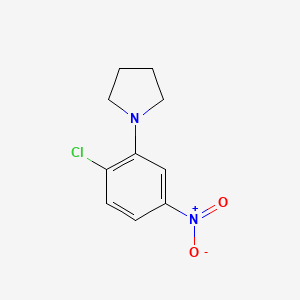
![N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5595267.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5595274.png)
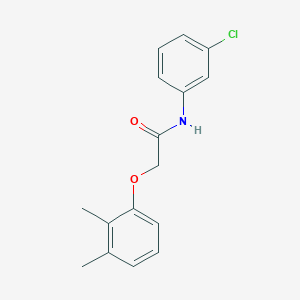
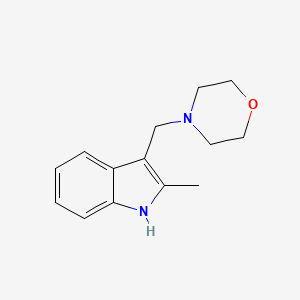
![rel-(3aS,6aS)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5595297.png)